molecular formula C12H10FNO2S B12436754 Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

Cat. No.: B12436754
M. Wt: 251.28 g/mol
InChI Key: GWAFTRGNRRLRRU-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C12H10FNO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a fluorophenyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with thioglycolic acid in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the thiophene ring. The final step involves the esterification of the carboxylic acid group with methanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of organic semiconductors and materials science.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate
  • Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
  • Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate

Uniqueness

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is unique due to the position of the fluorine atom on the phenyl ring, which can influence its electronic properties and reactivity. This positional isomerism can result in different biological activities and chemical behaviors compared to its analogs .

Biological Activity

Methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₂H₁₀FNO₂S
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 175137-08-3
  • Melting Point : 153–155 °C

The compound features a thiophene ring substituted with an amino group and a fluorophenyl moiety, which contributes to its unique biological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, it has been shown to exhibit significant activity against Mycobacterium abscessus, with a minimum inhibitory concentration (MIC) ranging from 6.25 to 12.5 μM . This suggests that the compound could be a candidate for further development in treating mycobacterial infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives of thiophene-based compounds exhibit promising cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HEPG-2 (liver cancer) . The structure-activity relationship (SAR) studies indicated that modifications to the thiophene ring could enhance anticancer efficacy, making it a potential lead compound in cancer therapy.

Cell Line IC50 Value (µM) Reference
MCF-7< 10
HEPG-2< 15

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in proliferation and apoptosis pathways. The presence of the amino group may facilitate interactions with receptors or enzymes critical for these processes.

Case Studies

  • Study on Antimicrobial Activity :
    A study published in Antimicrobial Agents and Chemotherapy evaluated various thiophene derivatives, including this compound, demonstrating its effectiveness against resistant strains of bacteria and mycobacteria .
  • Anticancer Screening :
    Another investigation focused on the anticancer properties of this compound revealed significant cytotoxicity against multiple cancer cell lines. The study highlighted the potential for this compound to be developed into a chemotherapeutic agent .

Properties

Molecular Formula

C12H10FNO2S

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C12H10FNO2S/c1-16-12(15)11-9(14)6-10(17-11)7-3-2-4-8(13)5-7/h2-6H,14H2,1H3

InChI Key

GWAFTRGNRRLRRU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)F)N

Origin of Product

United States

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